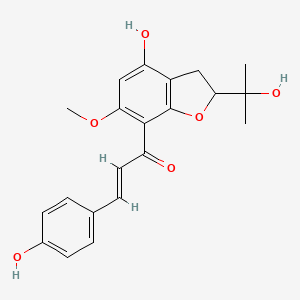
5-FAM-Woodtide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-FAM-Woodtide is a polypeptide used primarily as a biochemical assay reagent. It is a FAM-labeled Forkhead derived peptide, which corresponds to residues 324-334 of the transcription factor FKHR with two lysine residues added at the N-terminus to facilitate binding to phosphocellulose paper . The compound has a molecular weight of 1945.2 and a molecular formula of C89H133N21O26S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-Woodtide involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The FAM (fluorescein amidite) label is attached to the peptide during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-FAM-Woodtide undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups in the peptide can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for labeling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Aplicaciones Científicas De Investigación
5-FAM-Woodtide is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate for kinase assays, particularly for the DYRK family of kinases.
Biology: Used in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Employed in the development of diagnostic assays and therapeutic research.
Industry: Utilized in the production of biochemical assay kits and research reagents
Mecanismo De Acción
5-FAM-Woodtide exerts its effects by acting as a substrate for specific kinases, such as the DYRK family of kinases. The FAM label allows for the detection and quantification of kinase activity through fluorescence measurements. The molecular targets include the active sites of the kinases, where phosphorylation of the peptide occurs .
Comparación Con Compuestos Similares
Similar Compounds
5-FAM-KKISGRLSPIMTEQ-NH2: A similar peptide with a slightly different sequence.
FAM-labeled peptides: Other peptides labeled with fluorescein amidite for use in biochemical assays.
Uniqueness
5-FAM-Woodtide is unique due to its specific sequence derived from the transcription factor FKHR and its application as a substrate for the DYRK family of kinases. Its FAM label provides a convenient means of detection through fluorescence, making it highly valuable in various biochemical assays .
Propiedades
Fórmula molecular |
C89H133N21O26S |
|---|---|
Peso molecular |
1945.2 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H133N21O26S/c1-9-45(5)70(107-79(126)58(18-12-14-33-91)101-77(124)57(17-11-13-32-90)100-74(121)48-21-24-52-51(38-48)87(134)136-89(52)53-25-22-49(114)39-65(53)135-66-40-50(115)23-26-54(66)89)84(131)105-62(42-111)75(122)97-41-68(117)98-56(19-15-34-96-88(94)95)76(123)104-61(37-44(3)4)81(128)106-63(43-112)86(133)110-35-16-20-64(110)82(129)108-71(46(6)10-2)83(130)103-60(31-36-137-8)80(127)109-72(47(7)113)85(132)102-59(28-30-69(118)119)78(125)99-55(73(93)120)27-29-67(92)116/h21-26,38-40,44-47,55-64,70-72,111-115H,9-20,27-37,41-43,90-91H2,1-8H3,(H2,92,116)(H2,93,120)(H,97,122)(H,98,117)(H,99,125)(H,100,121)(H,101,124)(H,102,132)(H,103,130)(H,104,123)(H,105,131)(H,106,128)(H,107,126)(H,108,129)(H,109,127)(H,118,119)(H4,94,95,96)/t45-,46-,47+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-/m0/s1 |
Clave InChI |
WAPOYWWTFFOQLN-CISARNBBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
SMILES canónico |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)
![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)

![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)

![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)
![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)

